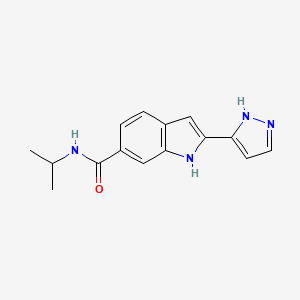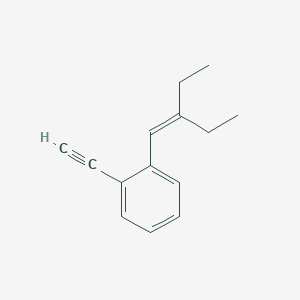
1-(2-Ethylbut-1-en-1-yl)-2-ethynylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethylbut-1-en-1-yl)-2-ethynylbenzene is an organic compound with the molecular formula C14H16 It is a derivative of benzene, featuring both an ethylbutenyl and an ethynyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylbut-1-en-1-yl)-2-ethynylbenzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2-ethylbut-1-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The ethynyl group can be introduced via a Sonogashira coupling reaction, where the alkylated benzene derivative reacts with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst recycling, can significantly improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Ethylbut-1-en-1-yl)-2-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the ethynyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Halogenation with Br2 or Cl2 in the presence of a Lewis acid, nitration with HNO3 and H2SO4, sulfonation with SO3 in H2SO4.
Major Products Formed
Oxidation: Formation of 2-ethylbut-1-en-1-ylbenzoic acid or 2-ethylbut-1-en-1-ylbenzophenone.
Reduction: Formation of 1-(2-ethylbut-1-en-1-yl)-2-ethylbenzene.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of the compound.
Applications De Recherche Scientifique
1-(2-Ethylbut-1-en-1-yl)-2-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Ethylbut-1-en-1-yl)-2-ethynylbenzene involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the ethylbutenyl group can enhance hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Methylbut-1-en-1-yl)-2-ethynylbenzene
- 1-(2-Ethylhex-1-en-1-yl)-2-ethynylbenzene
- 1-(2-Propylbut-1-en-1-yl)-2-ethynylbenzene
Uniqueness
1-(2-Ethylbut-1-en-1-yl)-2-ethynylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an ethylbutenyl and an ethynyl group allows for versatile applications in synthesis and research, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
819871-36-8 |
|---|---|
Formule moléculaire |
C14H16 |
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
1-(2-ethylbut-1-enyl)-2-ethynylbenzene |
InChI |
InChI=1S/C14H16/c1-4-12(5-2)11-14-10-8-7-9-13(14)6-3/h3,7-11H,4-5H2,1-2H3 |
Clé InChI |
XJYPGJPWQPUMSC-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CC1=CC=CC=C1C#C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


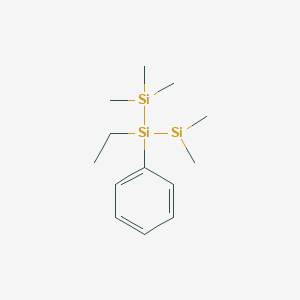
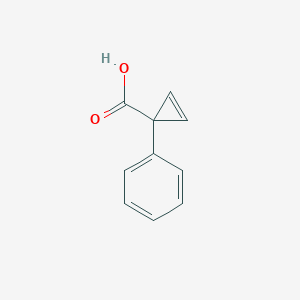
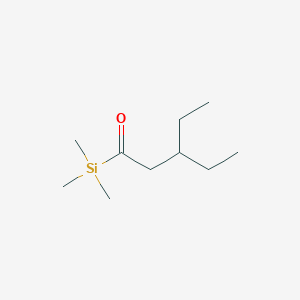
![Methanesulfonamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14205987.png)
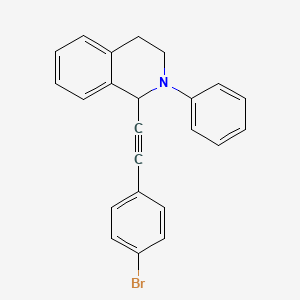
![N-[2-(1H-Indol-2-yl)phenyl]thiourea](/img/structure/B14205989.png)
![2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate](/img/structure/B14205992.png)
![1H-Indole, 3-[[(2S,4S)-2,5,5-triethyl-3-methyl-4-oxazolidinyl]methyl]-](/img/structure/B14205993.png)
silane](/img/structure/B14205997.png)
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-dibenzofuranyl)-](/img/structure/B14206001.png)
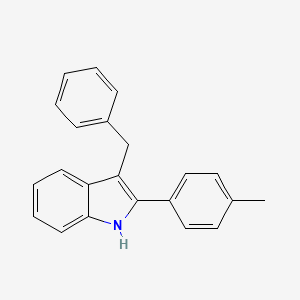
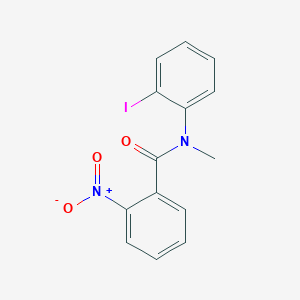
![2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14206020.png)
